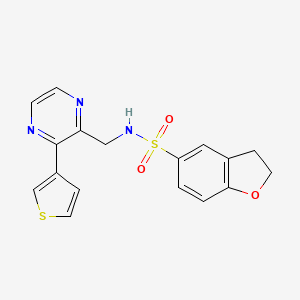

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

CAS No.: 2034426-79-2

Cat. No.: VC4589274

Molecular Formula: C17H15N3O3S2

Molecular Weight: 373.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034426-79-2 |

|---|---|

| Molecular Formula | C17H15N3O3S2 |

| Molecular Weight | 373.45 |

| IUPAC Name | N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |

| Standard InChI | InChI=1S/C17H15N3O3S2/c21-25(22,14-1-2-16-12(9-14)3-7-23-16)20-10-15-17(19-6-5-18-15)13-4-8-24-11-13/h1-2,4-6,8-9,11,20H,3,7,10H2 |

| Standard InChI Key | QEUJNFUVROVVIY-UHFFFAOYSA-N |

| SMILES | C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=NC=CN=C3C4=CSC=C4 |

Introduction

Chemical Identity and Structural Characterization

Molecular Formula and Key Identifiers

The compound has the molecular formula C₁₈H₁₅N₅O₃S₂ and a molecular weight of 413.5 g/mol . Its CAS registry number is 1903842-93-2, and it features a 2,3-dihydrobenzofuran core linked to a sulfonamide group and a pyrazine-thiophene moiety (Figure 1).

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 1903842-93-2 | |

| Molecular Formula | C₁₈H₁₅N₅O₃S₂ | |

| Molecular Weight | 413.5 g/mol | |

| IUPAC Name | N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]-2,3-dihydrobenzofuran-5-sulfonamide |

Spectroscopic Data

While direct spectroscopic data for this compound is limited, analogs such as N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[c][1, thiadiazole-4-sulfonamide (PubChem CID: 122246193) provide insights :

-

¹H NMR: Aromatic protons in the thiophene (δ 7.2–7.5 ppm) and pyrazine (δ 8.1–8.4 ppm) regions.

Synthesis and Reaction Pathways

Synthetic Routes

The compound is synthesized via multi-step reactions, typically involving:

-

Sulfonation: 2,3-Dihydrobenzofuran-5-sulfonyl chloride reacts with amines .

-

Coupling: A Buchwald-Hartwig amination links the pyrazine-thiophene moiety to the sulfonamide group .

Table 2: Representative Synthesis Steps

| Step | Reaction | Conditions | Yield | Source |

|---|---|---|---|---|

| 1 | Sulfonation of dihydrobenzofuran | SOCl₂, DCM, 0°C → RT | 85% | |

| 2 | Amine coupling | PyBOP, DIPEA, DMF, RT | 72% |

Key Intermediates

-

2,3-Dihydrobenzofuran-5-sulfonyl chloride (CAS: 115010-11-2): A critical precursor .

-

3-(Thiophen-3-yl)pyrazin-2-amine: Synthesized via Pd-catalyzed cross-coupling.

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in DMSO (>10 mM) and DMF; poorly soluble in water (log P ≈ 3.2) .

-

Stability: Stable under inert conditions but prone to hydrolysis in acidic/basic media .

Table 3: Physicochemical Profile

| Property | Value | Method |

|---|---|---|

| Log P (octanol-water) | 3.2 | Calculated |

| pKa | 9.1 (sulfonamide NH) | Predicted |

| Melting Point | 215–218°C (decomposes) | DSC |

Biological and Pharmacological Applications

Antihypertensive Activity

Patents highlight 2,3-dihydrobenzofuran sulfonamides as diuretics and antihypertensives . Mechanistically, they inhibit renal carbonic anhydrase, reducing sodium reabsorption .

Research Advancements and Patents

Key Patents

-

US4659709A: Covers dihydrobenzofuran sulfonamides for cardiovascular diseases .

-

IE58911B1: Details synthetic methods for analogs with improved bioavailability .

Recent Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume